molecular formula C23H18N4O3 B12179064 N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12179064
M. Wt: 398.4 g/mol
InChI Key: SSCGHRGEMYXHHA-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique dihydroquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C23H18N4O3/c1-15(28)25-17-8-10-18(11-9-17)26-22(29)16-7-12-20-21(13-16)24-14-27(23(20)30)19-5-3-2-4-6-19/h2-14H,1H3,(H,25,28)(H,26,29)

InChI Key

SSCGHRGEMYXHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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